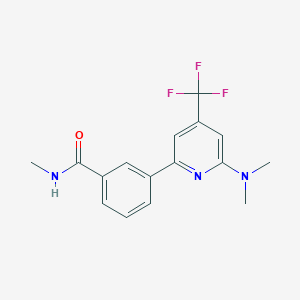

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide

CAS No.: 1311278-98-4

Cat. No.: VC2710778

Molecular Formula: C16H16F3N3O

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311278-98-4 |

|---|---|

| Molecular Formula | C16H16F3N3O |

| Molecular Weight | 323.31 g/mol |

| IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide |

| Standard InChI | InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23) |

| Standard InChI Key | BTLHCFIPIXVRKN-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |

| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide are not directly available, we can estimate them based on similar compounds. For instance, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has a molecular weight of 294.27 g/mol . Adding an N-methyl benzamide group would increase the molecular weight significantly.

Synthesis and Preparation

The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide likely involves several steps, including the formation of the pyridine ring and its substitution, followed by coupling with a benzamide precursor. A common approach might involve:

-

Pyridine Ring Formation: This could involve condensation reactions or cyclization processes.

-

Substitution Reactions: Introduction of the dimethylamino and trifluoromethyl groups onto the pyridine ring.

-

Coupling with Benzamide: Using methods like amide coupling reactions to attach the N-methyl benzamide moiety.

Pharmaceutical Applications

-

Biological Activity: Compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor binding, depending on their specific functional groups.

-

Drug Development: The presence of a benzamide group and a pyridine ring could make this compound a candidate for drug development, particularly in areas like oncology or neurology.

Materials Science Applications

-

Optoelectronic Materials: The trifluoromethyl group can influence optical properties, making it potentially useful in optoelectronic devices.

-

Polymer Chemistry: Incorporation into polymers could enhance their thermal stability and optical properties.

Research Findings and Data

Given the lack of direct information on 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide, we rely on related compounds for insights:

These compounds share similar structural motifs and could serve as models for understanding the properties and potential applications of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume